molecular formula C17H21BN4O3 B2506377 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874298-03-0

1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No. B2506377
CAS RN: 874298-03-0
M. Wt: 340.19
InChI Key: BQTOVEWOGGCEML-UHFFFAOYSA-N
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Description

The compound 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a chemical entity that appears to be a derivative of urea with a pyrimidinyl group and a phenyl group substituted with a tetramethyl dioxaborolane. This structure suggests potential utility in medicinal chemistry, particularly in the design of kinase inhibitors or antitumor agents, as indicated by the related compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of related urea derivatives with pyrimidinyl groups has been reported to involve structure-based design and simple, efficient synthetic routes. For example, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and showed potent activity against human chronic myeloid leukemia (CML) cell line K562 . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed, involving the coupling of appropriate pyrimidinyl and phenyl isocyanates or isothiocyanates with a suitable amine.

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using techniques such as FT-IR, 1H and 13C-NMR spectroscopy, and elemental analysis . Quantum chemical calculations, such as those performed using the DFT/B3LYP method with a 6-311G(d,p) basis set, can provide insights into molecular properties like HOMO-LUMO energy gaps, ionization potential, and dipole moments . These properties are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Urea derivatives containing a pyrimidinyl group can be designed to participate in specific chemical reactions, particularly those relevant to biological activity. For instance, the introduction of a sulfide bridge between the phenyl and pyrimidinyl rings has been found to be critical for the biological activities of some ureas . The presence of the dioxaborolane group in the compound of interest suggests potential reactivity in cross-coupling reactions, commonly used in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The stability constants of iron(III) complexes formed by related N-hydroxyamide-containing heterocycles are an example of a chemical property that can be measured . The stability of such complexes is important for understanding the compound's behavior in biological systems. The solubility, melting point, and stability of the compound under physiological conditions would also be relevant properties to consider.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Analysis : Research has been dedicated to developing novel synthetic routes and characterizing the structural properties of compounds involving pyrimidinyl and dioxaborolan motifs. For instance, Huang et al. (2021) described the synthesis of boric acid ester intermediates with benzene rings, detailing a three-step substitution reaction and structural confirmation through various spectroscopic methods (Huang et al., 2021). These studies provide foundational knowledge for the manipulation and application of such compounds in further research.

  • Crystallographic and Conformational Analysis : Detailed crystallographic and conformational analyses have been conducted to understand the molecular structures better. Research by Huang et al. (2021) utilized X-ray diffraction and density functional theory (DFT) to compare molecular structures, offering insights into the physicochemical properties and potential applications of these compounds (Huang et al., 2021).

Potential Applications in Medicinal Chemistry

  • Anticancer Agents : Li et al. (2019) explored derivatives of urea with pyrimidinyl motifs as receptor tyrosine kinase inhibitors, showing potent activity against chronic myeloid leukemia (CML) and indicating a potential pathway for cancer treatment through the modulation of the PI3K/AKT signaling pathway (Li et al., 2019).

  • Antioxidant Activity : George et al. (2010) synthesized and evaluated the antioxidant activity of pyrimidinone derivatives, showing the therapeutic potential of such compounds in oxidative stress-related diseases (George et al., 2010).

  • Antimicrobial and Antiparkinsonian Activity : Studies have also revealed the antimicrobial and antiparkinsonian activities of pyrimidine derivatives, suggesting their utility in developing treatments for infectious diseases and Parkinson's disease, respectively (Azam et al., 2009).

Safety and Hazards

The compound may cause skin and eye irritation. Proper protective measures should be taken during handling .

properties

IUPAC Name

1-pyrimidin-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN4O3/c1-16(2)17(3,4)25-18(24-16)12-6-8-13(9-7-12)21-15(23)22-14-19-10-5-11-20-14/h5-11H,1-4H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTOVEWOGGCEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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